Metabolic Stability of the Cp-CF₃ Motif vs. tert-Butyl – In Vitro and In Vivo Clearance and Half-Life Data
The trifluoromethylcyclopropyl (Cp‑CF₃) group, which constitutes the core of CAS 1798713‑46‑8, was directly compared with the tert‑butyl (t‑Bu) group in matched molecular pairs. Compound 9 (Cp‑CF₃) showed substantially lower in‑vivo clearance in rat (4.6 mL min⁻¹ kg⁻¹) versus its t‑Bu counterpart compound 1 (20 mL min⁻¹ kg⁻¹), and a longer half‑life (9.1 h vs. 2.3 h). In another pair, compound 12 (Cp‑CF₃) gave rat clearance of 25 mL min⁻¹ kg⁻¹ vs. 352 mL min⁻¹ kg⁻¹ for t‑Bu compound 11, with t₁/₂ increased from 0.2 h to 3.4 h [1]. In human liver microsomes, replacement of t‑Bu by Cp‑CF₃ extended the half‑life of finasteride from 63 min to 114 min [1].
| Evidence Dimension | In vivo metabolic clearance and half-life in rat |
|---|---|
| Target Compound Data | Compound 9 (Cp-CF₃): rat Cl = 4.6 mL/min/kg, t₁/₂ = 9.1 h; Compound 12 (Cp-CF₃): rat Cl = 25 mL/min/kg, t₁/₂ = 3.4 h |
| Comparator Or Baseline | Compound 1 (t-Bu): rat Cl = 20 mL/min/kg, t₁/₂ = 2.3 h; Compound 11 (t-Bu): rat Cl = 352 mL/min/kg, t₁/₂ = 0.2 h |
| Quantified Difference | 4.3‑fold to 14‑fold reduction in in‑vivo clearance; 3.9‑fold to 17‑fold increase in half‑life |
| Conditions | Rat pharmacokinetic study; compounds administered intravenously; data from Table 3 in Gillis et al. (2013) |
Why This Matters
For procurement decisions in drug discovery, a building block that installs a Cp-CF₃ group offers a validated strategy to improve metabolic stability over tert-butyl, directly addressing one of the most common attrition causes in lead optimisation.
- [1] Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Metabolically Stable tert-Butyl Replacement. ACS Med. Chem. Lett. 2013, 4 (6), 567–571. https://doi.org/10.1021/ml400066k View Source
